2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Medicinal Chemistry Drug Design Physicochemical Profiling

This heterobifunctional scaffold integrates a 2-pyrazinyl-pyrazole core with a bromomethyl electrophile and an N1-(2-fluoroethyl) group, delivering three differentially reactive sites for versatile library synthesis. The electron-withdrawing pyrazine ring moderates SN2 kinetics compared to pyridine analogs, reducing by-products. With TPSA ~43.8 Ų and CLogP ~2.2, it occupies favorable CNS MPO space—ideal for brain-penetrant kinase inhibitors, GPCR ligands, or PROTAC degraders. The single ¹⁹F NMR-active nucleus enables clean ligand-observed NMR screening. Choose this compound for predictable reactivity, CNS-optimized physicochemicals, and fluent ¹⁹F assay integration.

Molecular Formula C10H10BrFN4
Molecular Weight 285.12 g/mol
CAS No. 2092803-31-9
Cat. No. B1492051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
CAS2092803-31-9
Molecular FormulaC10H10BrFN4
Molecular Weight285.12 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NN(C=C2CBr)CCF
InChIInChI=1S/C10H10BrFN4/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,1,4-5H2
InChIKeyNKLANJIKIFSGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine (CAS 2092803-31-9): A Dual‑Reactive Pyrazine‑Pyrazole Building Block for Fragment‑Based Discovery and Bioconjugation


The compound is a heterobifunctional building block that combines a 2‑pyrazinyl‑pyrazole core with a 4‑(bromomethyl) electrophile and an N1‑(2‑fluoroethyl) substituent . The bromomethyl group serves as a classic SN2/SNAr handle for nucleophilic diversification, while the electron‑deficient pyrazine ring modulates the heterocycle's π‑stacking capacity and hydrogen‑bond acceptor profile . The 2‑fluoroethyl side‑chain, introduced to enhance metabolic stability and modulate lipophilicity, is a recurring motif in fluorinated medicinal chemistry programs . The ensemble creates a scaffold with three differentially reactive sites, offering a higher degree of synthetic versatility than single‑warhead bromomethyl building blocks.

Why Simple Bromomethyl‑Pyrazole Intermediates Cannot Replace 2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine in Multi‑Step Synthetic Sequences


In‑class compounds sharing the 4‑(bromomethyl)‑1‑(2‑fluoroethyl)‑1H‑pyrazole skeleton differ critically in the aryl/heteroaryl group at C3 – a position that determines both the electronic character of the pyrazole ring and the exit‑vector geometry of subsequent couplings . Replacing the 2‑pyrazinyl moiety with a 3‑pyridyl or trifluoromethyl group alters the ring’s electron density, thereby affecting the reactivity of the bromomethyl electrophile in cross‑coupling or substitution reactions . Moreover, the pyrazine‑to‑pyridine swap changes the topological polar surface area (TPSA) and hydrogen‑bond acceptor count, which can shift the physicochemical profile of the final target molecule enough to disqualify it from a structure‑activity‑relationship (SAR) series . Generic substitution therefore risks both synthetic failure (altered reactivity) and biological failure (altered target binding) in campaigns where the 2‑pyrazinyl configuration is a required pharmacophoric element.

Quantitative Evidence Differentiating 2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine from Its Closest Commercial Analogs


Computed Lipophilicity: Pyrazine (Target) vs. Pyridine Analog – A Measurable LogP Shift

The target compound (2‑pyrazinyl isomer) is predicted to exhibit a higher XLogP3 value than its 3‑pyridyl structural isomer (CAS 2092065‑97‑7) due to the replacement of a CH unit with a nitrogen atom in the six‑membered ring, which alters the dipole moment and solvation free energy. The pyridine analog has a vendor‑reported XLogP3 of 1.7 . While an experimentally measured logP for the target compound has not been published, computational fragment‑based estimates (CLogP ≈ 2.2) indicate a lipophilicity increase of approximately 0.5 log units . This shift is significant in a medicinal chemistry context because it can improve membrane permeability and blood‑brain barrier penetration of derived conjugates.

Medicinal Chemistry Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA): Pyrazine Increases Hydrogen‑Bond Acceptor Capacity Relative to Pyridine

The substitution of a pyridine ring (3‑pyridyl) with a pyrazine ring (2‑pyrazinyl) increases the number of hydrogen‑bond acceptor (HBA) atoms from 3 to 4. The pyridine analog (CAS 2092065‑97‑7) has a vendor‑listed TPSA of 30.7 Ų . Using the same fragment‑based calculation method, the target compound’s TPSA is estimated at ~43.8 Ų, a difference of approximately +13 Ų . This shift places the target compound in a more favorable TPSA window (40–70 Ų) for crossing the blood‑brain barrier while still maintaining oral absorption potential, whereas the pyridine analog falls below the commonly accepted lower limit for CNS penetration.

Drug Design ADME Prediction Fragment-Based Screening

Purity and Batch Consistency: Vendor‑Certified 95%+ Purity with QA/QC Documentation

The target compound is supplied with a typical purity of 95% (HPLC), and vendors offer batch‑specific certificates of analysis including NMR and HPLC chromatograms . In contrast, many closely related bromomethyl‑pyrazole analogs available from generic chemical marketplaces are listed with purity levels as low as 90% without accompanying analytical documentation, increasing the risk of side‑product contamination during multi‑step synthesis . The availability of comprehensive QA/QC data reduces the need for in‑house re‑purification, saving 2–4 hours of labor per synthetic step.

Chemical Procurement Reproducible Research Analytical Chemistry

Optimal Use Cases for 2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine Based on Structural Differentiation Evidence


CNS‑Targeted Fragment‑Based Drug Discovery Requiring a Balanced TPSA‑LogP Profile

The estimated TPSA of ~43.8 Ų and CLogP of ~2.2 place this compound within the favorable CNS multiparameter optimization (MPO) space . It is suitable as a core fragment for building kinase inhibitor leads or GPCR ligands that must penetrate the blood‑brain barrier, where the pyridine analog (TPSA 30.7 Ų) is often too lipophilic to avoid P‑gp efflux .

Parallel Synthesis Libraries Where Differential Reactivity of the Bromomethyl Group Is Exploited

The electron‑withdrawing pyrazine ring deactivates the bromomethyl electrophile relative to the pyridine or ethyl‑substituted analogs, enabling more controlled nucleophilic substitution kinetics in library synthesis . This selectivity is critical when building compound collections that screen against multiple targets without excessive by‑product formation.

Fluorine‑19 NMR Probe Development for Target Engagement Studies

The 2‑fluoroethyl substituent provides a single ¹⁹F NMR‑active nucleus per molecule, making the compound a useful precursor for ¹⁹F‑based ligand‑observed NMR screening or target engagement assays . The absence of other fluorine atoms avoids signal splitting, giving a clean single resonance that simplifies displacement and binding experiments.

Anchoring Point for Bifunctional PROTAC Linker Conjugation

The combination of a bromomethyl handle (for linker attachment) and a pyrazine ring (which can participate in additional π‑stacking or hydrogen‑bonding interactions with the E3 ligase surface) makes this compound a strategic choice for assembling PROTAC candidates . The fluoroethyl group further contributes to the favorable physicochemical profile of the final heterobifunctional degrader.

Quote Request

Request a Quote for 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.